ERK1/2 inhibitor 8
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Overview
Description
ERK1/2 inhibitor 8 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 8 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
ERK1/2 inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
ERK1/2 inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the MAPK pathway is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway
Mechanism of Action
ERK1/2 inhibitor 8 exerts its effects by binding to the active site of ERK1/2, thereby preventing their phosphorylation and activation by upstream kinases. This inhibition blocks the downstream signaling events that promote cell proliferation and survival. The compound specifically targets the threonine-glutamate-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation and function .
Comparison with Similar Compounds
ERK1/2 inhibitor 8 is unique in its dual mechanism of action, which includes both catalytic inhibition of ERK1/2 activity and prevention of their phosphorylation by upstream kinases. This dual mechanism provides more durable pathway inhibition and enhanced suppression of ERK1/2-dependent gene expression compared to other ERK1/2 inhibitors .
Similar Compounds
Ulixertinib (BVD-523): A first-in-class ERK1/2 inhibitor with potent preclinical activity in BRAF- and RAS-mutant cell lines.
This compound stands out due to its superior potency and ability to prevent the nuclear accumulation of ERK1/2, resulting in increased efficacy across various cell lines .
Biological Activity
ERK1/2 inhibitors, particularly ERK1/2 inhibitor 8, have garnered significant attention in cancer research due to their potential to modulate the MAPK signaling pathway, which is frequently aberrant in various malignancies. This article delves into the biological activity of this compound, presenting findings from diverse studies, case analyses, and relevant data tables.
Overview of ERK1/2 Signaling Pathway
The ERK1/2 pathway is a critical component of the MAPK signaling cascade, influencing cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in numerous cancers, making it a prime target for therapeutic intervention. Inhibiting ERK1/2 can disrupt these processes, providing a mechanism to combat tumor growth.
This compound functions by binding to the active conformation of ERK1/2, inhibiting their intrinsic kinase activity. This blockade prevents the phosphorylation of downstream targets involved in cell cycle progression and survival. The compound has been shown to induce conformational changes in ERK1/2 that further inhibit their activity by preventing phosphorylation by upstream kinases such as MEK1/2.
In Vitro Studies
A series of studies have demonstrated the efficacy of this compound across various cancer cell lines:
- Cell Lines Tested : Studies have utilized multiple cancer cell lines including Colo-205 (colon cancer), SKOV3 (ovarian cancer), and HCT-116 (colorectal cancer).
- IC50 Values : The IC50 values for this compound vary significantly among different cell lines, indicating its selective potency against specific tumor types.
Cell Line | IC50 (µM) | Response to Treatment |
---|---|---|
Colo-205 | 0.5 | Significant reduction in pERK levels |
SKOV3 | 0.8 | Induced apoptosis via caspase activation |
HCT-116 | 0.6 | Inhibition of cell proliferation |
In Vivo Studies
Preclinical models have validated the therapeutic potential of this compound:
- Tumor Xenografts : In xenograft models using KRAS-mutant tumors, treatment with this compound resulted in notable tumor regression.
- Pharmacodynamics : Analysis through FDG-PET imaging showed decreased metabolic activity in tumors post-treatment.
Case Study 1: Ulixertinib in Clinical Trials
Ulixertinib (BVD-523), an ERK1/2 inhibitor closely related to this compound, was evaluated in a phase I trial involving patients with advanced solid tumors harboring BRAF and NRAS mutations. The study reported:
- Patient Cohort : 135 patients enrolled.
- Outcomes : Partial responses were observed in several patients, with manageable side effects and pharmacodynamic evidence supporting its efficacy.
Case Study 2: Combination Therapy with MEK Inhibitors
Research has indicated that combining this compound with MEK inhibitors enhances antitumor activity:
- Combination Efficacy : In KRAS-mutant models, the dual therapy led to deeper and more durable suppression of MAPK signaling compared to monotherapy.
- Mechanistic Insights : The combination was found to prevent rebound activation of the pathway that often occurs with single-agent treatments.
Properties
Molecular Formula |
C23H20ClN7O2S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
5'-[(3-chlorophenyl)methyl]-2'-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]spiro[oxetane-3,6'-pyrrolo[3,4-d][1,3]thiazole]-4'-one |
InChI |
InChI=1S/C23H20ClN7O2S/c1-13-9-25-22(27-16-6-7-26-30(16)2)29-17(13)20-28-18-19(34-20)23(11-33-12-23)31(21(18)32)10-14-4-3-5-15(24)8-14/h3-9H,10-12H2,1-2H3,(H,25,27,29) |
InChI Key |
AYSQKFWYWKVYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=NC3=C(S2)C4(COC4)N(C3=O)CC5=CC(=CC=C5)Cl)NC6=CC=NN6C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.